molecular formula C20H17N3O4 B2929775 2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) CAS No. 63563-83-7

2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)

Cat. No. B2929775
CAS RN: 63563-83-7
M. Wt: 363.373
InChI Key: YQNSTSVPCJTWSA-UHFFFAOYSA-N
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Description

“2,2’-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)” is a chemical compound with the molecular formula C20H17N3O4 . It has a molecular weight of 363.37 . The compound is typically stored at 2-8°C and is available in a white to yellow solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H17N3O4/c24-17-13-5-1-2-6-14 (13)18 (25)22 (17)11-9-21-10-12-23-19 (26)15-7-3-4-8-16 (15)20 (23)27/h1-8,21H,9-12H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 564.4±35.0 °C at 760 mmHg, and a flash point of 295.1±25.9 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . The compound has an ACD/LogP value of 2.86, indicating its lipophilicity .

Scientific Research Applications

Chemical Reactions and Synthesis

2,2'-(Formamidedi-1,2-ethanediyl)bis[1H-isoindole-1,3-(2H)-dione], a compound related to 2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) (DPDA), has been studied for its chemical behavior in reactions involving formylation and alkylation. In a particular study, it was found that DPDA undergoes a slow formylation reaction with dimethylformamide (DMF) under reflux, which is more efficient than base-promoted alkylation with tris(chloroethyl)amine. The resulting molecules adopt a folded conformation, facilitating the formation of efficiently packed sheets in crystal structures (Barrett, Kahwa, & Williams, 1996).

Mass Spectrometry Studies

The impact of alkyl chain length on the fragmentation patterns of bis-phthalimide derivatives, including 2,2-(ethane-1,2-diyl)bis(isoindoline-1,3-dione), has been investigated through electron impact ionization-mass spectrometry (EI-MS). This study revealed significant differences in the stability and fragmentation behaviors of these compounds, shedding light on their structural and electronic properties (Yosefdad, Valadbeigi, & Bayat, 2020).

Photochromic Properties

Investigations into the photochromic properties of various compounds have led to the synthesis of related bis(thienylazoles), which are photochromic analogs of diarylethenes. By developing synthesis procedures for these compounds, researchers have expanded our understanding of the structural factors influencing photochromic behavior, potentially leading to novel applications in materials science (Krayushkin et al., 2001).

Polymer Science

A novel fluorinated polyimide containing the benzoisoindoledione unit was synthesized, demonstrating high glass transition temperatures (Tg), excellent thermal stability, and significant tensile strength. These materials were evaluated for their gas transport properties, highlighting their potential in advanced polymer applications, particularly in gas separation technologies (Sen & Banerjee, 2012).

Safety and Hazards

The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302 and H317 . This suggests that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c24-17-13-5-1-2-6-14(13)18(25)22(17)11-9-21-10-12-23-19(26)15-7-3-4-8-16(15)20(23)27/h1-8,21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNSTSVPCJTWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCNCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)

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